molecular formula C18H17N3O4 B2559269 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034327-05-2

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2559269
CAS No.: 2034327-05-2
M. Wt: 339.351
InChI Key: BGKWOQLYHICYSC-UHFFFAOYSA-N
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Description

This compound features a pyrazole-furan-ethyl-dihydrobenzodioxine-carboxamide scaffold, combining multiple heterocyclic and aromatic systems. The pyrazole ring is substituted with a furan-2-yl group at position 4, linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine core. Such structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize polycyclic frameworks .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-18(17-12-24-15-4-1-2-5-16(15)25-17)19-7-8-21-11-13(10-20-21)14-6-3-9-23-14/h1-6,9-11,17H,7-8,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKWOQLYHICYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=C(C=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves several key steps:

  • Formation of the Pyrazole Ring: : Starting from a suitable precursor, such as 1,3-dicarbonyl compounds, the pyrazole ring is formed through cyclization reactions.

  • Introduction of the Furan Group: : Furan ring introduction can be achieved via electrophilic aromatic substitution.

  • Linking to the Benzo[d][1,4]dioxine Scaffold: : Utilizing appropriate coupling reagents, the furan-containing pyrazole intermediate is linked to the benzo[d][1,4]dioxine core.

Industrial Production Methods

In an industrial context, these synthetic routes would be optimized for higher yields and cost efficiency, employing continuous flow reactors and advanced catalysis techniques to streamline the multi-step synthesis process. Reaction conditions, such as temperature and pressure, would be meticulously controlled to maximize the output of the desired compound.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The furan and pyrazole rings can undergo oxidative reactions leading to derivatives with altered electronic properties.

  • Reduction: : Hydrogenation of the pyrazole ring can form partially or fully saturated heterocycles.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions can modify different parts of the molecule.

Common Reagents and Conditions

  • Oxidation: : Use of reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon under elevated pressure.

  • Substitution: : Use of halogenating agents or nucleophiles under controlled pH and temperature conditions.

Major Products Formed

The primary products of these reactions would be substituted pyrazole and furan derivatives, each exhibiting distinct physicochemical properties.

Scientific Research Applications

Medicinal Chemistry

Drug Development
This compound serves as a promising scaffold for the development of new pharmaceuticals. Its unique structural features allow for modifications that can enhance biological activity against specific targets. Research indicates that derivatives of this compound exhibit significant antitumor properties, particularly against cancer cell lines such as MCF-7 and MDA-MB-231. These compounds have been shown to inhibit critical pathways involved in tumor growth, including those related to BRAF(V600E) and EGFR.

Anti-inflammatory Properties
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has also been evaluated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), making it a candidate for developing treatments for inflammatory diseases.

Antimicrobial Activity

Emerging data indicate that this compound exhibits antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis. In vitro assays have confirmed its effectiveness against several bacterial strains, indicating potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its chemical structure. Variations in substituents on the furan and pyrazole rings have been correlated with changes in potency against specific biological targets. For instance:

ModificationEffect on Activity
Substituents on Furan RingAltered binding affinity; increased potency against cancer cells
Variations on Pyrazole MoietyEnhanced anti-inflammatory effects
Changes in Carboxamide GroupImproved solubility and bioavailability

Antitumor Efficacy

A study evaluated the compound's effects on MDA-MB-231 cells, revealing a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction via caspase activation.

Anti-inflammatory Mechanism

In a model of lipopolysaccharide-induced inflammation, administration of the compound resulted in a 50% decrease in TNF-α levels compared to controls.

Antimicrobial Testing

In vitro assays demonstrated that the compound exhibited strong activity against Staphylococcus aureus, with an MIC value comparable to standard antibiotics.

Mechanism of Action

The mechanism by which N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects depends on its interactions with molecular targets. These targets include enzymes, receptors, and various cellular pathways. The pyrazole ring often acts as a pharmacophore, engaging in hydrogen bonding and hydrophobic interactions with protein active sites, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing pyrazole, dihydrobenzodioxine, or furan moieties. Key structural variations and their implications are highlighted below.

Pyrazole Derivatives with Heterocyclic Substituents

  • Ethyl 1-(1-(10-oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)ethyl)-1H-pyrazole-4-carboxylate (14)

    • Key Features : Pyrazole fused to a dibenzo[b,f]thiepin (sulfur-containing tricyclic system) via an ethyl linker.
    • Comparison : The thiepin group introduces steric bulk and sulfur-mediated electronic effects, contrasting with the target’s furan-2-yl substituent. Furan’s oxygen atom may enhance solubility compared to thiepin’s hydrophobic sulfur.
    • Synthesis : Achieved 60% yield via Ru-catalyzed decarboxylative coupling .
  • (Z)-2-((1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (9k) Key Features: Pyrazole substituted with thiophene and 4-nitrophenyl, conjugated to a benzofuran-dione core. Comparison: The thiophene (vs. The benzofuran-dione core differs from the dihydrobenzodioxine in planarity and hydrogen-bonding capacity.

Dihydrobenzodioxine Carboxamides

  • 2-((4-(tert-butyl)piperazin-1-yl)methyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-fluorophenyl)quinoline-6-carboxamide Key Features: Dihydrobenzodioxine linked to a quinoline-piperazine system. The fluorine substituent on the phenyl ring may enhance metabolic stability and lipophilicity compared to the target’s unsubstituted ethyl linker.
  • HO-118(2,3-E)-3-(3-hydroxy-5-methoxyphenyl)-N-(4-hydroxyphenethyl)-7-{(Z)-3-[(4-hydroxyphenethyl)amino]-3-oxoprop-1-en-1-yl}-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Key Features: Dihydrobenzodioxine with multiple hydroxyl and methoxy groups, conjugated to a propen-1-yl linker. Comparison: The polar hydroxyl/methoxy substituents likely improve water solubility but reduce membrane permeability relative to the target’s furan and pyrazole groups.

Furan-Containing Analogs

  • 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) Key Features: Furan-2-yl attached to a dihydropyridine core with a thioether linkage. Comparison: The dihydropyridine core (common in calcium channel blockers) differs pharmacologically from the pyrazole in the target. The thioether group may confer metabolic instability compared to the target’s carboxamide linkage.
  • N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide Key Features: Dual furan substituents connected via a morpholino-ethyl linker. Comparison: The morpholine ring introduces a hydrophilic moiety, contrasting with the pyrazole’s aromaticity in the target. This could alter pharmacokinetic profiles, such as absorption and distribution.

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including a furan ring, a pyrazole ring, and a benzo[dioxine] structure. These components contribute to its diverse biological activities. The molecular formula is C16H18N4O3C_{16}H_{18}N_{4}O_{3}, and it can be synthesized through various organic reactions involving cyclization and coupling techniques.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The pyrazole moiety has been linked to the inhibition of various enzymes, including those involved in inflammatory pathways and cancer progression. For instance, compounds with similar structures have shown inhibitory effects on histone demethylases and acetylcholinesterase .
  • Antimicrobial Activity : Analogous compounds have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the furan ring enhances these properties by facilitating interaction with microbial cell membranes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, a series of 1,3-diarylpyrazoles exhibited significant cytotoxicity against various cancer cell lines. The observed effects were attributed to the induction of apoptosis through caspase activation .

Antimicrobial Studies

In vitro studies have shown that derivatives similar to this compound possess antimicrobial properties. These compounds were effective against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential use in treating bacterial infections.

Toxicity Assessments

While many derivatives display promising biological activities, toxicity remains a concern. Research has indicated that certain pyrazole derivatives may exhibit cytotoxicity in non-target cells, raising questions about their safety profiles for therapeutic use .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of various pyrazole derivatives found that one derivative significantly inhibited the growth of breast cancer cells (MCF-7) in vitro. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial efficacy of a related pyrazole compound against Candida albicans. The results indicated that the compound inhibited fungal growth at low concentrations, suggesting its potential as an antifungal agent in clinical settings .

Data Tables

Activity Compound Effect Reference
AnticancerThis compoundInduces apoptosis in MCF-7 cells
AntimicrobialSimilar pyrazole derivativeInhibits growth of E. coli
Enzyme InhibitionPyrazole analogsInhibits acetylcholinesterase

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